molecular formula C19H20ClN3O5S2 B2992127 N-(5-chloro-2,4-dimethoxyphenyl)-2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide CAS No. 1030090-14-2

N-(5-chloro-2,4-dimethoxyphenyl)-2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide

Cat. No.: B2992127
CAS No.: 1030090-14-2
M. Wt: 469.96
InChI Key: JQYHAGWQMILDSZ-UHFFFAOYSA-N
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Description

N-(5-chloro-2,4-dimethoxyphenyl)-2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C19H20ClN3O5S2 and its molecular weight is 469.96. The purity is usually 95%.
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Properties

IUPAC Name

N-(5-chloro-2,4-dimethoxyphenyl)-2-[(4-ethyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O5S2/c1-4-23-14-7-5-6-8-17(14)30(25,26)22-19(23)29-11-18(24)21-13-9-12(20)15(27-2)10-16(13)28-3/h5-10H,4,11H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQYHAGWQMILDSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2S(=O)(=O)N=C1SCC(=O)NC3=CC(=C(C=C3OC)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound N-(5-chloro-2,4-dimethoxyphenyl)-2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide is a novel synthetic derivative that has garnered attention for its potential biological activities. This article explores its synthesis, structural characteristics, and various biological activities, particularly focusing on its anticancer and antimicrobial properties.

Chemical Structure and Synthesis

The compound features a complex structure incorporating a chloro-dimethoxyphenyl moiety and a benzo-thiadiazine derivative. Its synthesis typically involves multi-step reactions including the formation of thiol derivatives and acetamide functionalities. The detailed synthetic pathway can be summarized as follows:

  • Formation of the Thiol Derivative : The starting material undergoes nucleophilic substitution to introduce the thiol group.
  • Acetamide Formation : The thiol derivative is then reacted with acetic anhydride to form the acetamide.
  • Final Modifications : Additional steps may include chlorination and methoxylation to achieve the final structure.

Table 1: Chemical Structure

ComponentStructure
Chloro GroupChloro Group
Dimethoxy GroupDimethoxy Group
Thiadiazine RingThiadiazine Ring

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance:

  • Cell Line Studies : Compounds with similar structures have shown significant activity against various cancer cell lines such as HCT116 (colon cancer), MCF7 (breast cancer), and HeLa (cervical cancer). In vitro assays demonstrated IC50 values indicating moderate to high potency against these cell lines .

Antimicrobial Activity

The compound exhibits notable antimicrobial properties. Research indicates that derivatives of thiadiazines possess broad-spectrum activity against both Gram-positive and Gram-negative bacteria as well as certain fungi.

Case Study: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial efficacy of several thiadiazine derivatives against common pathogens:

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL
N-(5-chloro...)C. albicans8 µg/mL

These results indicate that N-(5-chloro...) could be effective against resistant strains of bacteria and fungi .

The mechanism by which this compound exerts its biological effects is believed to involve:

  • Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in cell proliferation and survival.
  • Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells, leading to increased cell death.

Q & A

Q. What are the standard synthetic routes for preparing N-(5-chloro-2,4-dimethoxyphenyl)-2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide?

  • Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. A typical procedure involves:

Reacting a 1,2,4-thiadiazine derivative (e.g., 4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-thiol) with a chloroacetamide intermediate (e.g., 2-chloro-N-(5-chloro-2,4-dimethoxyphenyl)acetamide) in a polar aprotic solvent (e.g., DMF or acetone) under basic conditions (e.g., K₂CO₃).

Monitoring reaction progress via TLC until completion (~3–6 hours at room temperature or under reflux).

Isolating the product by precipitation in ice water, followed by recrystallization (ethanol/water mixtures are common).

  • Key References : Similar protocols are detailed in acetamide-thiadiazole syntheses .

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

  • Methodology :
  • 1H/13C NMR : Confirm substitution patterns (e.g., dimethoxyphenyl protons at δ 3.8–4.0 ppm, thiadiazine ring protons at δ 7.0–8.5 ppm) .
  • HRMS : Validate molecular formula (e.g., [M+H]+ ion matching C₂₁H₂₁ClN₂O₅S₃).
  • Elemental Analysis : Ensure purity (>95% C, H, N, S content).
  • X-ray Crystallography (if crystals are obtained): Resolve structural ambiguities, such as conformation of the thioacetamide linkage .

Q. How is the compound’s purity assessed, and what solvents are suitable for recrystallization?

  • Methodology :
  • Purity is determined via HPLC (C18 column, acetonitrile/water mobile phase) or melting point analysis.
  • Recrystallization is optimized using ethanol-DMF mixtures (e.g., 3:1 v/v), which balance solubility and polarity to yield high-purity crystals .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and reduce byproducts?

  • Methodology :
  • Solvent Screening : Test DMF vs. acetone for thiolate anion reactivity; DMF often enhances nucleophilicity .
  • Catalyst Use : Add catalytic KI to accelerate SN2 displacement in chloroacetamide reactions .
  • Temperature Control : Reflux (80–90°C) improves kinetics but may require shorter reaction times to avoid decomposition .
  • Stoichiometry : A 1.2:1 molar ratio of thiol to chloroacetamide minimizes unreacted starting material .

Q. How should researchers resolve contradictions in biological activity data (e.g., inconsistent IC₅₀ values across assays)?

  • Methodology :
  • Dose-Response Reproducibility : Validate assays in triplicate using standardized cell lines (e.g., HepG2 for cytotoxicity) .
  • SAR Analysis : Compare substituent effects (e.g., ethyl vs. methyl groups on the thiadiazine ring) to identify activity trends .
  • Solubility Adjustments : Use DMSO/carboxymethylcellulose vehicles to ensure compound bioavailability in in vivo models .

Q. What strategies are effective for studying the compound’s interactions with biological targets via molecular docking?

  • Methodology :
  • Target Selection : Prioritize enzymes with sulfur-binding pockets (e.g., acetylcholinesterase or tyrosine kinases) based on the thioacetamide moiety .
  • Docking Software : Use AutoDock Vina or Schrödinger Suite with force fields (e.g., OPLS3) to model ligand-receptor interactions.
  • Validation : Cross-check docking poses with X-ray crystallography data (if available) or mutagenesis studies .

Q. How can structural ambiguities in the 1,2,4-thiadiazine ring system be resolved experimentally?

  • Methodology :
  • Dynamic NMR : Analyze ring puckering or conformational exchange in DMSO-d₆ at variable temperatures .
  • DFT Calculations : Compare computed vs. experimental NMR chemical shifts to validate tautomeric forms .
  • Halogen-Substituted Analogues : Synthesize bromo/fluoro derivatives to study electronic effects on ring stability .

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